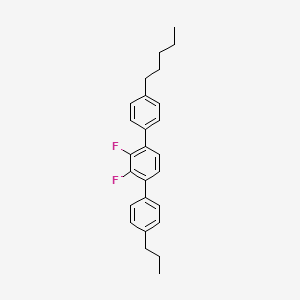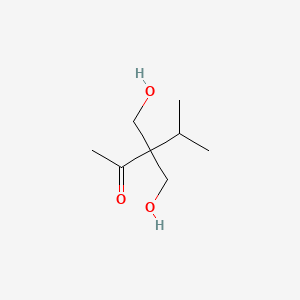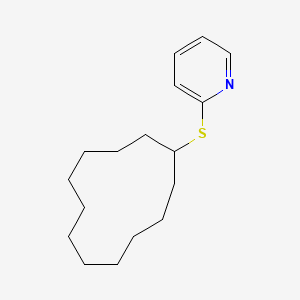
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine: is an organosilane compound characterized by the presence of both amine and silane functional groups. This compound is notable for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable agent in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-chloropropyltrimethoxysilane+dipropylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
科学的研究の応用
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
作用機序
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
類似化合物との比較
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propylamine
Uniqueness: N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of dipropylamine and trimethoxysilane groups, which confer distinct properties such as enhanced hydrophobicity and reactivity compared to its methyl and ethyl analogs. This makes it particularly useful in applications requiring strong adhesion and durable surface modifications.
特性
CAS番号 |
117856-06-1 |
|---|---|
分子式 |
C12H29NO3Si |
分子量 |
263.45 g/mol |
IUPAC名 |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
InChIキー |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
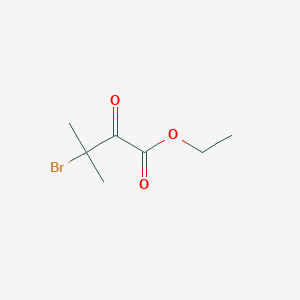

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

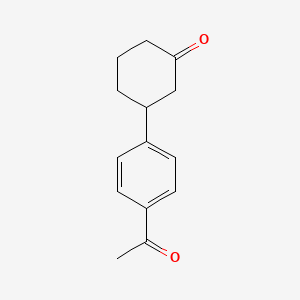
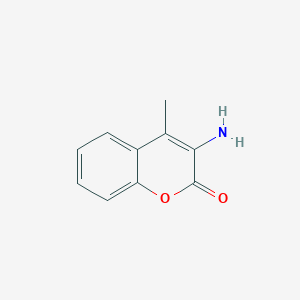
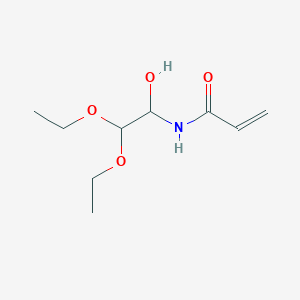
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
